Hexadecyl ethyleneglycol monoether

Description

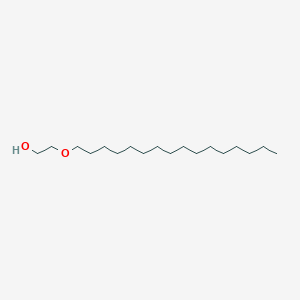

Structure

2D Structure

Properties

IUPAC Name |

2-hexadecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAMVJAGJWGWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-95-9 | |

| Record name | Polyethylene glycol cetyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00858846 | |

| Record name | Hexadecyl ethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-71-2, 69364-63-2 | |

| Record name | Ethylene glycol monohexadecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyl ethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl ethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hexadecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoceteth-20 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO15AM5953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of Ethylene Glycol Monohaxadecyl Ether

Mechanistic Pathways for Ethylene (B1197577) Glycol Monohexadecyl Ether Synthesis

Ethylene glycol monohexadecyl ether, a valuable nonionic surfactant, is primarily synthesized through the ethoxylation of hexadecan-1-ol. This process involves the addition of ethylene oxide to the long-chain fatty alcohol. The Williamson ether synthesis offers an alternative, though less common, route.

Ethoxylation Reaction Mechanisms under Controlled Conditions

The industrial production of alcohol ethoxylates, including ethylene glycol monohexadecyl ether, is achieved by reacting ethylene oxide with the corresponding alcohol. wikipedia.org This reaction is typically conducted at elevated temperatures, around 180°C, and under a pressure of 1-2 bar. wikipedia.org Potassium hydroxide (B78521) (KOH) is a commonly used catalyst for this process. wikipedia.org The reaction is highly exothermic, necessitating careful temperature control to prevent thermal runaway. wikipedia.orgyoutube.com

The mechanism involves the initial deprotonation of the alcohol by the base catalyst to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of the first ethoxylate. This process can continue with the newly formed hydroxyl group reacting with additional ethylene oxide molecules, leading to the formation of poly(ethylene glycol) ethers. By controlling the stoichiometry of the reactants, the average number of ethylene oxide units added can be managed.

Catalytic Approaches in Ether Synthesis

The Williamson ether synthesis provides a classic method for preparing ethers, including ethylene glycol monohexadecyl ether. masterorganicchemistry.comwikipedia.org This SN2 reaction involves an alkoxide nucleophilically attacking an alkyl halide. masterorganicchemistry.comwikipedia.org For the synthesis of ethylene glycol monohexadecyl ether, hexadecan-1-ol would first be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.com This alkoxide would then react with a suitable ethylene glycol derivative bearing a good leaving group, such as 2-chloroethanol.

Various catalysts have been explored to improve the efficiency and selectivity of ether synthesis. For instance, solid base catalysts like NaAlO2 modified with KF have been shown to be effective for the transesterification synthesis of ethylene glycol monomethyl ether monolaurate. rsc.org While not directly for ethylene glycol monohexadecyl ether, this suggests the potential for solid catalysts in related etherification reactions. Additionally, polyperfluorosulfonic acid resin catalysts have been used to produce glymes from glycols and monohydric alcohols. google.com The use of phase transfer catalysts has also been employed to prepare ethers under milder conditions. google.com In some cases, the polyoxyalkylene glycol itself can act as a phase transfer catalyst. google.com

Laboratory-Scale and Scalable Synthesis Protocols for Ethylene Glycol Monohexadecyl Ether

On an industrial scale, the dominant method for producing ethylene glycol monoalkyl ethers is the reaction of ethylene oxide with the corresponding anhydrous alcohol in the presence of a catalyst. cdc.gov This process is often carried out in two stages to control the product distribution. google.com In the first stage, an excess of the alcohol is reacted with ethylene oxide. google.com After separating the excess alcohol, the resulting monoether is further reacted with ethylene oxide in a second stage. google.com

For laboratory-scale synthesis, the Williamson ether synthesis is a viable option. masterorganicchemistry.comwikipedia.org This typically involves reacting the sodium salt of hexadecan-1-ol (formed by treating the alcohol with sodium metal or sodium hydride) with a halo-derivative of ethylene glycol, such as 2-chloroethanol. The reaction is generally conducted in an inert solvent. A typical laboratory procedure might involve heating a mixture of a polyoxyalkylene glycol with a concentrated aqueous solution of a metal hydroxide, followed by the addition of the alkyl halide. google.com

The table below outlines a general comparison of the two primary synthesis methods.

| Feature | Ethoxylation | Williamson Ether Synthesis |

| Reactants | Hexadecan-1-ol, Ethylene Oxide | Hexadecan-1-ol, Base, Ethylene Glycol derivative with leaving group |

| Catalyst | Typically basic (e.g., KOH) wikipedia.org | Not always required, but base is needed for alkoxide formation youtube.com |

| Conditions | High temperature and pressure wikipedia.org | Can be performed at lower temperatures (50-100 °C) wikipedia.org |

| Byproducts | Higher ethoxylates, diols | Salt (e.g., NaCl) wikipedia.org |

| Scalability | Primary industrial method cdc.gov | More common for laboratory synthesis masterorganicchemistry.comwikipedia.org |

Synthesis and Characterization of Ethylene Glycol Monohexadecyl Ether Derivatives and Analogs for Specific Research Applications

Structural Modifications for Enhanced Functionality

The basic structure of ethylene glycol monohexadecyl ether can be modified to enhance its properties for specific applications. A primary modification is the extension of the ethylene glycol chain to form poly(ethylene glycol) monohexadecyl ether, also known as cetyl-PEG. The length of the PEG chain can be precisely controlled using stepwise synthesis methods. beilstein-journals.orgnih.gov These methods often involve the use of protecting groups, such as the dimethoxytrityl (DMTr) group, and coupling reactions like the Williamson ether synthesis. beilstein-journals.orgnih.gov

Further functionalization can be achieved by introducing reactive groups at the terminus of the PEG chain. For example, the terminal hydroxyl group can be converted to an amine, carboxyl, or thiol group. biochempeg.com These functional groups allow for the covalent attachment of other molecules, such as fluorescent dyes, biotin, or targeting ligands. Photoreactive groups, like azidophenyl groups, can also be incorporated to allow for photo-immobilization onto surfaces. mdpi.com

Poly(ethylene glycol) Monohexadecyl Ether Derivatives for Biomedical Research

Poly(ethylene glycol) monohexadecyl ether and its derivatives are of significant interest in biomedical research due to the biocompatibility and protein-repellent properties of the PEG chain. nih.govwalshmedicalmedia.comhorizonadmixtures.com These molecules can self-assemble into micelles in aqueous solutions, forming a hydrophobic core capable of encapsulating poorly water-soluble drugs. nih.gov The hydrophilic PEG corona provides a steric shield that can reduce recognition by the immune system and prolong circulation time in the body. nih.gov

Multi-arm PEG derivatives of fatty alcohols are used in the formation of hydrogels for applications in controlled drug release, tissue regeneration, and as scaffolds for cell culture. walshmedicalmedia.comresearchgate.net By modifying the terminal groups of the PEG chains with functionalities like succinimidyl carboxymethyl ester or maleimide (B117702), these derivatives can be used to conjugate to proteins, peptides, or other biomolecules, a process known as PEGylation. biochempeg.comnih.gov PEGylation can improve the solubility, stability, and pharmacokinetic profile of therapeutic molecules. nih.govnih.gov

The table below summarizes some key derivatives and their applications in biomedical research.

| Derivative | Modification | Biomedical Research Application |

| Cetyl-PEG-Amine | Terminal hydroxyl group converted to an amine | Conjugation to molecules with carboxyl groups, nanoparticle functionalization. biochempeg.com |

| Cetyl-PEG-Carboxyl | Terminal hydroxyl group converted to a carboxylic acid | Conjugation to molecules with amine groups, surface modification. biochempeg.com |

| Cetyl-PEG-NHS Ester | Activation of a terminal carboxyl group as an N-hydroxysuccinimide ester | Efficiently reacts with primary amines on proteins and peptides for PEGylation. biochempeg.com |

| Cetyl-PEG-Maleimide | Introduction of a maleimide group | Specifically reacts with thiol groups on cysteine residues of proteins. biochempeg.com |

| Multi-arm Cetyl-PEG | Multiple PEG chains attached to a central core, which is then linked to a cetyl group | Formation of hydrogels for drug delivery and tissue engineering. walshmedicalmedia.com |

Advanced Analytical and Spectroscopic Characterization of Ethylene Glycol Monohaxadecyl Ether

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography is fundamental to separating Ethylene (B1197577) glycol monohexadecyl ether from complex mixtures for subsequent identification and quantification. Gas and liquid chromatography are the principal methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Ethylene glycol monohexadecyl ether. The compound is first vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. Standard non-polar or semi-polar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), are effective for this separation. nih.govresearchgate.net

Following separation in the chromatograph, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment into characteristic, smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. This allows for unambiguous identification of Ethylene glycol monohexadecyl ether, even in complex matrices like essential oils or fragrance compositions. nih.govacs.orgscribd.com For quantification, specific ions known to be characteristic of the compound are monitored, and their signal intensity is compared against that of a known concentration of a standard. researchgate.netresearchgate.net The technique's high sensitivity also allows for the detection of trace amounts of the compound. scribd.com

Below is a table of characteristic mass fragments for Ethylene glycol monohexadecyl ether observed in GC-MS analysis. researchgate.net

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 57 | Alkyl chain fragment (C4H9+) |

| 43 | Alkyl chain fragment (C3H7+) |

| 71 | Alkyl chain fragment (C5H11+) |

| 41 | Alkyl chain fragment (C3H5+) |

| 85 | Alkyl chain fragment (C6H13+) |

| 45 | Fragment from ethylene glycol head (CH2CH2OH+) |

This interactive table summarizes common mass fragments used for the identification of Ethylene glycol monohexadecyl ether in GC-MS analysis.

High Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., Fluorimetric Detection, Electrospray Mass Spectrometry) for Metabolite Profiling

High-performance liquid chromatography (HPLC) is indispensable for analyzing non-volatile compounds and potential metabolites of Ethylene glycol monohexadecyl ether in various matrices. researchgate.netnih.gov The technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase, commonly a C18 column. elsevierpure.com While standard detectors like UV-Vis can be used, advanced detectors are required for high sensitivity and specificity, especially in metabolite profiling.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique frequently coupled with HPLC (LC-MS). It allows for the detection of intact molecular ions with minimal fragmentation, making it ideal for identifying metabolites where the parent structure has been modified (e.g., through oxidation or conjugation). In complex assays, such as those monitoring enzyme activity in the presence of surfactants, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) enables highly selective quantification by monitoring specific parent-to-product ion transitions.

Fluorimetric Detection (FLD) offers exceptional sensitivity and selectivity compared to UV detection. Since Ethylene glycol monohexadecyl ether is not naturally fluorescent, a pre- or post-column derivatization step is necessary. This involves reacting the molecule with a fluorescent tagging agent, which allows for its detection at very low concentrations. elsevierpure.com HPLC-FLD is a cost-effective alternative to mass spectrometry for achieving low detection limits. A comparison between UPLC/MS/MS and HPLC/FLD for detecting trace analytes highlights the superior sensitivity of mass spectrometry, though both methods provide excellent linearity.

The table below compares key performance metrics for HPLC-FLD and UPLC-MS/MS, demonstrating their utility in trace analysis.

| Parameter | HPLC with Fluorimetric Detection (HPLC/FLD) | UPLC with Tandem Mass Spectrometry (UPLC/MS/MS) |

| Limit of Detection (LOD) | 0.04 - 0.13 ng/mL | 0.003 - 0.02 ng/mL |

| Linearity Range | 0.2 - 50 ng/mL | 0.2 - 50 ng/mL |

| Inter-day Accuracy | 82.5 - 127.0% | 93.0 - 113.0% |

| Inter-day Precision | 9.9 - 32.3% | 5.4 - 13.2% |

This interactive table compares the performance of two advanced HPLC detection methods relevant for the analysis of derivatized Ethylene glycol monohexadecyl ether or its metabolites.

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about molecular structure, bonding, and higher-order organization.

Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Identification

Fourier Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, corresponding to their vibrational modes (e.g., stretching, bending). The resulting FT-IR spectrum shows a pattern of absorption bands that is characteristic of the molecule's structure. For Ethylene glycol monohexadecyl ether, key absorption bands would include C-H stretching from the long alkyl chain, C-O stretching from the ether linkage, and a broad O-H stretching band from the terminal hydroxyl group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The NMR spectrum reveals the chemical environment of each atom, the number of different types of atoms, and how they are connected through covalent bonds. For Ethylene glycol monohexadecyl ether, ¹H NMR would show distinct signals for the methyl (CH₃) group, the methylene (B1212753) (CH₂) groups of the alkyl chain, and the methylene groups of the ethylene glycol head. ¹³C NMR spectra provide complementary information on the carbon skeleton.

Neutron Reflection and X-ray Scattering for Interfacial Structure Analysis

As an amphiphilic surfactant, the functionality of Ethylene glycol monohexadecyl ether is determined by its behavior at interfaces (e.g., air-water or oil-water). Neutron reflection and X-ray scattering are key techniques for analyzing the structure of these interfacial layers.

Neutron Scattering techniques, such as Small-Angle Neutron Scattering (SANS), are exceptionally well-suited for studying the structure and orientation of surfactant assemblies. Research on the closely related compound, hexaethylene glycol monohexadecyl ether (C₁₆E₆), using SANS has revealed how lamellar phases (ordered layers) of the surfactant orient themselves under shear. researchgate.net At low shear rates, the layers align parallel to the flow-vorticity plane, while at higher shear rates, they re-orient parallel to the flow-shear gradient plane, providing insight into the material's viscoelastic properties. researchgate.net

X-ray Scattering and X-ray Diffraction (XRD) are used to investigate molecular packing and phase behavior. Studies on monolayers of Ethylene glycol monohexadecyl ether (C₁₆E₁) at the air-water interface have shown that it forms distinct surface phases. nih.govresearchgate.net These monolayers exhibit a transition from a liquid-expanded (LE) phase to a liquid-condensed (LC) phase, with domain structures that are circular at lower temperatures and become fractal-like at higher temperatures. researchgate.net X-ray techniques are also broadly applied to study the crystal structure and hydration behavior of polyethylene (B3416737) glycol (PEG) chains, which constitute the hydrophilic head of this surfactant. acs.org

Method Validation and Detection Limits in Complex Research Matrices

For research applications, particularly those involving biological or environmental samples, analytical methods must be validated to ensure they are reliable, accurate, and sensitive enough for their intended purpose. Method validation establishes key performance characteristics, including selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are critical when analyzing trace amounts of a substance or its metabolites in complex matrices like blood, plasma, or urine.

Validated GC-MS methods for similar long-chain alkyl compounds in human blood have demonstrated high sensitivity, with LOD values in the sub-ng/mL range. For HPLC-based methods, the choice of detector significantly impacts detection limits; UPLC-MS/MS can achieve LODs that are an order of magnitude lower than those of HPLC-FLD.

The following table presents typical validation parameters for methods used to analyze trace levels of long-chain alkyl compounds in complex biological matrices, illustrating the sensitivity that can be achieved.

| Parameter | Value | Technique | Matrix |

| Limit of Detection (LOD) | 0.3 - 0.5 ng/mL | GC-MS | Human Blood |

| Limit of Quantitation (LOQ) | 10.0 - 20.0 ng/mL | GC-MS | Human Blood |

| Intra-day Precision (RSD%) | 0.4% - 2.0% | GC-MS | Human Blood |

| Inter-day Precision (RSD%) | 0.6% - 1.9% | GC-MS | Human Blood |

| Accuracy | 86% - 112.8% | GC-MS | Human Blood |

This interactive table showcases the performance of a validated GC-MS method for related analytes, providing a benchmark for the detection of Ethylene glycol monohexadecyl ether in complex samples.

Interfacial and Colloidal Science of Ethylene Glycol Monohaxadecyl Ether

Surface Activity and Amphiphilic Behavior of Ethylene (B1197577) Glycol Monohexadecyl Ether

Ethylene glycol monohexadecyl ether, also known as C16E1, is a nonionic surfactant. Its structure consists of a long, 16-carbon alkyl chain (hexadecyl group) which is hydrophobic (water-repelling), and a single ethylene glycol ether unit which is hydrophilic (water-attracting). This dual chemical nature, termed amphiphilicity, dictates its behavior in aqueous solutions. The molecule orients itself at interfaces, such as the air-water interface, to minimize the thermodynamically unfavorable contact between its hydrophobic tail and the water molecules. This preferential adsorption at the surface reduces the surface tension of the water.

As the concentration of ethylene glycol monohexadecyl ether in water increases, the surface becomes saturated with surfactant monomers. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the monomers to self-assemble into organized aggregates called micelles rather than continuing to crowd the interface. researchgate.net This aggregation is a spontaneous process driven by the hydrophobic effect; the hydrocarbon chains cluster together in the core of the micelle, away from the water, while the hydrophilic ethylene glycol headgroups form the outer shell, remaining in contact with the aqueous environment. nih.gov

The specific CMC value for ethylene glycol monohexadecyl ether (C16E1) is not prominently documented in readily available literature, but its behavior can be inferred from homologous nonionic surfactants. The CMC is highly dependent on the length of the hydrophobic alkyl chain; as the chain length increases, the CMC decreases. For instance, ethylene glycol monododecyl ether (C12E1), which has a shorter 12-carbon tail, has a CMC of 27.5 µM at 25°C. caymanchem.com For ethylene glycol monotetradecyl ether (C14E1), with a 14-carbon tail, studies have shown that its CMC value is influenced by temperature, initially increasing and then decreasing as temperature rises. researchgate.net Given these trends, ethylene glycol monohexadecyl ether, with its even longer 16-carbon chain, is expected to have a significantly lower CMC than its shorter-chain counterparts.

| Surfactant Name | Alkyl Chain Length | Known CMC Value (at 25°C) | Expected CMC Trend |

| Ethylene Glycol Monododecyl Ether (C12E1) | 12 Carbons | 27.5 µM caymanchem.com | - |

| Ethylene Glycol Monotetradecyl Ether (C14E1) | 14 Carbons | Varies with temperature researchgate.net | Lower than C12E1 |

| Ethylene Glycol Monohexadecyl Ether (C16E1) | 16 Carbons | Not specified | Lower than C14E1 |

Micellar and Supramolecular Assembly Mechanisms

The formation of micelles is a dynamic equilibrium process where monomers are constantly exchanging with surfactants in the micelle. The structure and properties of these aggregates are governed by thermodynamic and geometric factors.

The shape and size of micelles are determined by the balance between the attractive forces of the hydrophobic tails and the repulsive forces between the hydrophilic headgroups. The average number of surfactant monomers in a single micelle is known as the aggregation number (N). researchgate.net For surfactants with large hydrophobic tails and relatively small hydrophilic headgroups, like ethylene glycol monohexadecyl ether, the aggregation number is typically large. The geometry of such surfactants favors the formation of spherical or slightly ellipsoidal micelles in dilute solutions. As concentration increases, these can grow into larger, cylindrical or rod-like structures. researchgate.net

| Thermodynamic Parameter | Description | Typical Sign for Micellization | Driving Factor |

| ΔG°mic (Gibbs Free Energy) | Overall spontaneity of the process. | Negative | Process is spontaneous |

| ΔH°mic (Enthalpy) | Heat change during micellization. | Positive or Negative | Varies; often involves breaking water H-bonds (endothermic) and van der Waals interactions in the core (exothermic). ijert.org |

| ΔS°mic (Entropy) | Change in disorder of the system. | Positive | Release of structured water molecules from around the hydrophobic tails (the hydrophobic effect). nih.gov |

A key feature of micelles is their ability to solubilize poorly water-soluble substances by incorporating them into their hydrophobic core. This process, known as micellar solubilization, creates a thermodynamically stable isotropic solution. ualberta.ca The location of a solubilized molecule within the micelle depends on its polarity; nonpolar molecules are typically found in the hydrocarbon core, while amphiphilic substances may orient themselves between the core and the hydrophilic shell. The efficiency of a surfactant as a solubilizing agent is related to its chemical structure and the micelle-water partition coefficient of the substance being solubilized. researchgate.netnih.gov

Interactions with Other Surfactants and Polymeric Systems in Aqueous Media

The properties of ethylene glycol monohexadecyl ether can be modified and enhanced by mixing it with other surfactants or polymers, leading to systems with tunable characteristics.

When two or more different surfactants are present in a solution, they can form mixed micelles. The behavior of these systems can be described as ideal or non-ideal. In an ideal mixture, which is sometimes observed for mixtures of two similar nonionic surfactants, the properties of the mixed micelles are a simple average of the individual components. researchgate.net

More commonly, especially in mixtures of nonionic and ionic surfactants, non-ideal behavior and synergistic interactions are observed. researchgate.net Synergism occurs when the properties of the mixture are more favorable than those of the individual components. A classic example is a mixed CMC that is lower than the CMC of either surfactant alone. researchgate.net This synergy arises from a reduction in the repulsive forces between the headgroups. For instance, when a nonionic surfactant like ethylene glycol monohexadecyl ether is mixed with an anionic surfactant, the nonionic molecules can insert themselves between the charged anionic headgroups, spacing them out and reducing electrostatic repulsion. This facilitates easier micelle formation at a lower total surfactant concentration. researchgate.net The negative interaction parameter (β) calculated from theoretical models is a direct indicator of synergism in mixed micellar systems. researchgate.net Such synergistic interactions are crucial in many applications, as they can improve efficiency and reduce the total amount of surfactant needed. mdpi.com

Polymer-Surfactant Interactions and Complex Formation

The interaction between polymers and surfactants like ethylene glycol monohexadecyl ether (C16E1) is a field of significant interest due to its relevance in various applications. The presence of a polymer can influence the aggregation behavior of the surfactant, and conversely, the surfactant can alter the conformation of the polymer chain in solution.

Studies on similar systems, such as those involving polyethylene (B3416737) glycol (PEG) and other non-ionic surfactants, have shown that interactions can lead to the formation of polymer-surfactant complexes. researchgate.net For instance, dynamic light scattering and fluorescence recovery after pattern photobleaching (FRAPP) experiments have demonstrated that low molecular weight PEG interacts with micelles of surfactants like tetradecyldimethyl aminoxide and pentaethylene glycol n-dodecyl monoether, forming a complex in dilute solutions. researchgate.net The formation of these complexes is driven by various factors, including hydrophobic interactions and changes in the hydration of the polymer and surfactant molecules. The nature of these interactions can be influenced by the polymer's molecular weight and the surfactant's alkyl chain length. researchgate.net

In the context of C16E1, its interaction with polymers can be inferred from the broader understanding of non-ionic surfactant-polymer systems. The ethylene oxide headgroup of C16E1 can interact with various polymers, potentially leading to the formation of complexes that can affect properties like viscosity and surface tension. The specific interactions and the resulting complex formation would depend on the nature of the polymer, the concentration of both species, and the solvent environment. youtube.com For example, in a good solvent, where polymer-solvent interactions are favorable, the polymer coil is expanded. youtube.com The addition of a surfactant like C16E1 could lead to the formation of micelle-like clusters along the polymer chain, further influencing its conformation.

Monolayer and Duolayer Formation at Air/Water and Oil/Water Interfaces

Ethylene glycol monohexadecyl ether, being an amphiphilic molecule, readily forms monolayers at air/water and oil/water interfaces. These monolayers are ordered, one-molecule-thick films where the hydrophilic ethylene glycol head is in the aqueous phase and the hydrophobic hexadecyl tail is oriented towards the air or oil phase.

The formation and phase behavior of such monolayers can be studied using techniques like Langmuir film balance and Brewster angle microscopy. nih.gov For a similar surfactant, diethylene glycol mono-n-hexadecyl ether, studies at the air-water interface have revealed a first-order phase transition from a liquid-expanded (LE) to a liquid-condensed (LC) phase upon compression of the monolayer. nih.govresearchgate.net During this transition, various two-dimensional structures are observed, with their morphology being temperature-dependent. nih.govresearchgate.net At lower temperatures, irregular nuclei and spiral structures are common, while at higher temperatures, more compact and circular domains are formed. nih.govresearchgate.net This is attributed to the dehydration of the ethylene oxide chain with increasing temperature, which enhances the hydrophobicity and line tension of the monolayer. nih.govresearchgate.net

Evaporation Suppressing Performance of Monolayers

Monolayers of long-chain alcohols and their derivatives, including ethylene glycol monohexadecyl ether, are known for their ability to reduce water evaporation. wikipedia.orge3s-conferences.org This property is of significant interest for water conservation in reservoirs. okstate.edu The mechanism behind this evaporation resistance is the formation of a tightly packed film at the air/water interface that acts as a physical barrier to water molecules. wikipedia.orge3s-conferences.org

The effectiveness of an evaporation-suppressing monolayer is governed by its ability to remain tightly packed and adhere to the water surface. wikipedia.org Studies have shown that the evaporation resistance increases with the length of the hydrocarbon chain. researchgate.net However, longer chains can also lead to higher melting points, which may hinder the spreading of the monolayer on the water surface. researchgate.net

Mixing ethylene glycol monohexadecyl ether (referred to as C18E1 in some literature, assuming the "18" refers to the total carbon count) with 1-octadecanol has been shown to have a synergistic effect on evaporation suppression. nih.govresearchgate.net An unexpected increase in performance and stability was observed for a 0.5:0.5 bicomponent mixture. nih.govresearchgate.net This enhanced performance is attributed to specific molecular interactions within the mixed monolayer. nih.gov The use of ethylene glycol monooctadecyl ether has also been found to significantly decrease evaporation resistance, especially in the presence of wind, and its effectiveness can be further enhanced by the addition of a water-soluble polymer. wikipedia.org

Below is a table summarizing the evaporation reduction performance of different monolayers.

| Monolayer Composition | Evaporation Reduction (%) | Reference |

| Hexadecanol and Octadecanol mixture | 24 | e3s-conferences.org |

| Octadecanol/Brij-35 emulsion | 36 | nih.govresearchgate.net |

| Ethylene glycol monooctadecyl ether (C18E1) | 40-71 | researchgate.net |

Molecular Interactions Governing Monolayer Stability (e.g., Hydrogen Bonding)

The stability and properties of ethylene glycol monohexadecyl ether monolayers are governed by a complex interplay of molecular interactions. These include van der Waals forces between the hydrophobic alkyl chains and hydrogen bonding involving the ethylene glycol headgroups and water molecules at the interface.

Infrared reflection-absorption spectroscopy (PM-IRRAS) studies on similar ether monolayers have provided insights into the conformational order of the molecules. nih.govresearchgate.net The compression of the monolayer from a liquid-expanded to a liquid-condensed phase involves an increase in the all-trans conformation of the hydrocarbon chains, indicating a more ordered and stable state. nih.govresearchgate.net

Hydrogen bonding plays a crucial role in the stability and function of these monolayers. utexas.eduresearchgate.net In mixed monolayers of 1-octadecanol and ethylene glycol monooctadecyl ether, a synergistic effect on evaporation suppression is attributed to an additional hydrogen bonding interaction between the exposed ether oxygen of C18E1 and water molecules. nih.gov This interaction is maximized at a specific mixing ratio due to the particular interfacial geometry. nih.gov The ability of the ethylene glycol headgroup to form hydrogen bonds with water is a key factor in its interfacial behavior. researchgate.net

The stability of such monolayers is also influenced by dipole-dipole repulsions between the headgroups, which can affect the shape of the condensed domains formed at the interface. nih.govnih.govresearchgate.net

Mechanistic Insights from Molecular Dynamics Simulations of Interfacial Systems

Molecular dynamics (MD) simulations have become a powerful tool for providing atomistic-level insights into the structure, dynamics, and interactions within interfacial systems containing ethylene glycol monohexadecyl ether and related surfactants. nih.govnih.govmdpi.comyoutube.com These simulations can complement experimental findings and help elucidate the mechanisms governing monolayer properties.

MD simulations of mixed monolayers of 1-octadecanol and ethylene glycol monooctadecyl ether (C18E1) have attributed the synergistic effect on evaporation suppression to an enhanced hydrogen bonding interaction between the ether oxygen of C18E1 and water. nih.gov These simulations revealed that in the mixed system, the ether oxygen of C18E1 is more exposed to the aqueous phase, facilitating this interaction, which is maximized at a 0.5:0.5 ratio. nih.govresearchgate.net

Simulations of pure ethylene glycol and its aqueous solutions have provided detailed information about the hydrogen bond network. nih.govresearchgate.netrsc.org These studies show that ethylene glycol can form complex three-dimensional hydrogen-bonded structures with water. nih.gov This fundamental understanding of ethylene glycol's hydration is crucial for interpreting its behavior in more complex interfacial systems.

Biological and Biomedical Research Applications of Ethylene Glycol Monohaxadecyl Ether

Membrane Protein Solubilization and Stabilization for Structural and Functional Studies

The study of membrane proteins, which play crucial roles in cellular processes, is challenging due to their hydrophobic nature and integration within the lipid bilayer. nih.gov Detergents like ethylene (B1197577) glycol monohexadecyl ether are essential tools for extracting these proteins from their native membrane environment for structural and functional characterization. researchgate.netcancer.gov

Mechanism of Detergent Interaction with Lipid Bilayers

The solubilization of a lipid bilayer by a detergent is a multi-stage process driven by the amphiphilic properties of the detergent molecules. nih.gov This process is fundamental for isolating membrane proteins. researchgate.net Although the precise dynamics can vary, a generally accepted three-stage model describes the transition from an intact vesicle to detergent-lipid mixed micelles. researchgate.net

Initially, detergent monomers in the aqueous solution partition into the outer leaflet of the lipid bilayer. nih.govlifecanvastech.com As the detergent concentration increases, the bilayer becomes saturated with detergent molecules. nih.gov This incorporation can induce mechanical strain and permeability in the membrane. nih.govlifecanvastech.com Finally, when the detergent concentration is high enough, the lipid bilayer structure breaks down completely, forming mixed micelles composed of both lipid and detergent molecules, which also encapsulate the membrane proteins. researchgate.netlifecanvastech.com

| Stage | Description | Key Events |

| Stage 1 | Detergent Partitioning | Detergent monomers insert into the lipid bilayer, primarily the outer leaflet. nih.govlifecanvastech.com |

| Stage 2 | Bilayer Saturation & Permeabilization | The bilayer becomes saturated with detergent molecules, leading to the formation of pores. nih.govlifecanvastech.com |

| Stage 3 | Micellization | The entire bilayer structure disintegrates into soluble mixed micelles containing lipids and detergents. nih.govlifecanvastech.com |

The rate of this process can be influenced by the detergent's ability to flip from the outer to the inner monolayer of the bilayer, a movement known as flip-flop. nih.gov Detergents with a rapid flip-flop rate tend to cause faster solubilization by equilibrating across both leaflets, leading to the formation of pores and subsequent micellization. nih.gov In contrast, detergents with slow flip-flop rates can cause an imbalance, leading the outer monolayer to shed off as mixed micelles. nih.gov

Application in X-ray Crystallography and Electron Microscopy of Membrane Proteins

Determining the three-dimensional structure of membrane proteins via X-ray crystallography or cryo-electron microscopy (cryo-EM) is essential for understanding their function. nih.govspringernature.com A critical prerequisite for these techniques is the extraction of the protein from the cell membrane and its purification into a stable, homogeneous state. springernature.com Non-ionic detergents are frequently used for this purpose because they can disrupt the lipid bilayer while being mild enough to not denature the protein. nih.gov

The process involves several key steps:

Solubilization : The membrane protein is extracted from the lipid bilayer using a detergent at a concentration above its critical micelle concentration (CMC). cancer.govnih.gov The detergent molecules replace the native lipid molecules, forming a detergent-protein complex. cancer.gov

Purification : The detergent-solubilized protein is then purified to homogeneity using various chromatography techniques. nih.gov

Crystallization/Sample Preparation : For X-ray crystallography, the purified protein-detergent complex is subjected to crystallization trials. springernature.com For cryo-EM, the complex is vitrified in a thin layer of ice. springernature.com

While a wide array of detergents are used, compounds from the polyoxyethylene alkyl ether family, which includes ethylene glycol monohexadecyl ether, are common. For instance, octaethylene glycol monodecyl ether (C12E8) and n-dodecyl-β-D-maltopyranoside (DDM) are widely employed in structural biology for their effectiveness in solubilizing and stabilizing membrane proteins for high-resolution structural analysis. nih.govnih.gov The choice of detergent is critical and often specific to the protein of interest, sometimes requiring screening of multiple detergents to find one that maintains the protein's stability and allows for the formation of well-ordered crystals or suitable particles for imaging. cancer.gov

Preservation of Native Protein Structure and Functionality

A primary goal when working with membrane proteins is to maintain their native conformation and biological activity after removal from the lipid bilayer. cancer.gov Non-ionic detergents are generally preferred over ionic detergents because their uncharged hydrophilic heads are less likely to cause protein denaturation. nih.gov The detergent micelle effectively mimics the hydrophobic core of the lipid bilayer, providing a supportive environment for the protein's transmembrane domains. nih.gov

The properties of the detergent, such as the length of its alkyl chain and the size of its polar headgroup, are crucial. These factors influence the size and shape of the detergent micelle, which in turn affects the stability of the solubilized protein. Ethylene glycol and its polymers, like polyethylene (B3416737) glycol (PEG), have been studied for their effects on protein stability. nih.gov While high concentrations of ethylene glycol can destabilize some proteins, its derivatives, when used as detergents, are designed to provide a protective micellar environment. nih.gov The goal is to select a detergent that not only solubilizes the protein but also preserves its structural integrity and, consequently, its function throughout the lengthy processes of purification and structural analysis. cancer.govnih.gov

Role in Advanced Drug Delivery Systems

The physicochemical properties of ethylene glycol monohexadecyl ether make it a candidate for use in advanced drug delivery systems. Its ability to self-assemble and interact with biological barriers is key to its application in encapsulating therapeutic agents and enhancing their delivery across the skin.

Formation of Liposomes and Vesicles for Bioactive Compound Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer and are widely investigated as carriers for delivering drugs and other bioactive compounds. nih.gov By encapsulating drugs, liposomes can protect them from degradation, alter their pharmacokinetic profile, and potentially reduce off-target effects. nih.gov The surface of these liposomes can be modified to improve their stability and circulation time in the bloodstream. nih.gov

One common modification is the attachment of polyethylene glycol (PEG) to the liposome (B1194612) surface, a process known as PEGylation. nih.govnih.gov The PEG chains create a hydrophilic layer that sterically hinders the binding of plasma proteins (opsonization), thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation. nih.gov PEG-lipid conjugates, which are PEG molecules with a hydrophobic lipid anchor, are incorporated into the liposomal bilayer for this purpose. nih.gov

Ethylene glycol monohexadecyl ether shares structural motifs with these PEG-lipid conjugates, featuring a hydrophilic ethylene glycol head and a long hydrophobic alkyl tail. This structure allows it to integrate into lipid bilayers and suggests its potential utility in the formation and stabilization of liposomes and other types of vesicles used for encapsulating bioactive compounds. nih.govtue.nl Non-ionic surfactants with polyethylene glycol headgroups are known to be useful in forming stable emulsions and vesicles for drug delivery applications. medchemexpress.com

Enhancement of Transdermal Permeation Mechanisms

Transdermal drug delivery offers an alternative to oral administration, but the formidable barrier of the outermost layer of the skin, the stratum corneum, limits the passage of most drugs. nih.gov Chemical penetration enhancers are substances incorporated into topical formulations to reversibly decrease the barrier resistance of the stratum corneum and allow drugs to penetrate more readily. researchgate.net

Ethers of ethylene glycol are known to act as effective penetration enhancers. nih.govualberta.ca For example, diethylene glycol monoethyl ether is a well-known solubilizer and enhancer used in numerous topical pharmaceutical products. nih.govresearchgate.net The mechanism by which these enhancers work involves diffusing into the stratum corneum and altering its properties. nih.gov They can increase the solubility of a drug within the skin and disrupt the highly ordered structure of the intercellular lipids, thereby increasing the fluidity of the lipid matrix and enhancing drug diffusion. nih.govualberta.ca

Studies have shown that related compounds, such as ethylene glycol monododecyl ether, can enhance the transdermal permeation of certain drugs across the skin. caymanchem.com A patent also describes the use of monoalkyl ethers of polyethylene glycol as permeation enhancers for the transdermal administration of drugs. google.com The inclusion of ethylene glycol monohexadecyl ether in topical formulations could therefore facilitate the delivery of active pharmaceutical ingredients through the skin barrier.

Thermosensitive Microgels and Nanogels for Targeted Delivery

Ethylene glycol-based polymers are prominent in the development of "smart" drug delivery systems that respond to environmental stimuli, such as temperature. While research often focuses on larger oligo(ethylene glycol) methacrylate (B99206) (OEGMA) polymers, the principles apply to surfactants like ethylene glycol monohexadecyl ether, which can be incorporated into these systems. These polymers can form thermosensitive microgels and nanogels—crosslinked polymer networks that swell or shrink in response to temperature changes. rsc.org

These gels are engineered to have a volume phase transition temperature (VPTT) close to physiological temperature. nih.gov Below the VPTT, the gel is swollen and can retain a therapeutic agent. As the temperature rises above the VPTT, the gel undergoes a conformational change, becomes more hydrophobic, and shrinks, releasing the encapsulated drug. nih.gov This property is particularly useful for targeted drug delivery, where a localized temperature increase (e.g., in tumor tissues) can trigger the release of a chemotherapeutic agent.

Novel core-shell microgels and nanogels have been developed using oligo(ethylene glycol)-based copolymers. nih.govresearchgate.net These structures often feature a hydrophobic core for loading drugs and a thermosensitive hydrophilic shell that controls their release. nih.gov The inclusion of different monomers, such as 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) and oligo(ethylene glycol) methyl ether methacrylates (OEGMA), allows for the fine-tuning of the VPTT to be within a specific, physiologically relevant range. nih.govmdpi.com This tunability is critical for creating systems that can automatically release drugs in response to abnormal body temperatures, such as those associated with certain diseases. nih.gov

Table 1: Properties of Ethylene Glycol-Based Thermosensitive Gels

| Feature | Description | Research Finding |

|---|---|---|

| Mechanism | Hydrophilic polymer networks swell in aqueous solution. A temperature increase above the Volume Phase Transition Temperature (VPTT) breaks hydrogen bonds, causing the network to collapse and release the entrapped drug. nih.gov | Copolymers of MEO₂MA and OEGMA can be synthesized to have a tunable VPTT, making them suitable for temperature-triggered drug release. rsc.orgnih.gov |

| Structure | Often designed as core-shell nanogels. A hydrophobic core (e.g., polystyrene) loads the drug, while a thermosensitive hydrophilic shell provides stability and controlled release. nih.gov | PS@P(MEO₂MA-co-MEO₅MA) nanogels demonstrate good biocompatibility and thermo-sensitive release for various detoxification medicines. nih.gov |

| Application | Targeted delivery of chemotherapeutic agents to tumors, which are often at a slightly higher temperature than surrounding tissue. Automatic delivery of medication in response to fever. nih.govresearchgate.net | Poly(oligo(ethylene glycol) methacrylate) (POEGMA)-derived hydrogels have been shown to be effective for delivering various chemotherapeutic drugs. researchgate.net |

Investigations into Cellular and Subcellular Interactions

The surfactant properties of ethylene glycol monohexadecyl ether and its analogs drive their interactions with cellular structures, particularly lipid membranes. These interactions are fundamental to their application in research and are a subject of extensive study.

Non-ionic surfactants are known to interact with and disrupt the lipid envelopes of viruses. Research on octaethylene glycol monododecyl ether (C12E8), a structurally similar surfactant, has demonstrated significant virucidal activity against enveloped viruses like herpes virus, respiratory syncytial virus, and vaccinia virus. nih.gov The proposed mechanism involves the extraction of lipids and/or proteins from the viral envelope into the surfactant's micelles. nih.gov This action creates defects in the envelope, leading to the inactivation of the virus. nih.gov A synergistic effect is often observed when these non-ionic surfactants are mixed with other types of surfactants, enhancing their efficacy. nih.gov Conversely, non-enveloped viruses, which lack a lipid membrane, are not susceptible to this mechanism of inactivation. nih.gov

Within cells, glycol ethers can have wide-ranging effects. Studies on ethylene glycol monomethyl ether (EGME) show it can induce apoptosis (programmed cell death) in rapidly dividing cells like primary spermatocytes. nih.gov The mechanism involves the generation of oxidative stress and the disruption of signaling pathways critical for cell survival and function. nih.gov Furthermore, glycol ethers can alter the lipid bilayers of the stratum corneum, which is a mechanism exploited to enhance the transdermal delivery of drugs. nih.gov

Ethylene glycol monohexadecyl ether and related non-ionic surfactants disrupt membranes primarily through a "detergent-like" mechanism. At concentrations above their critical micelle concentration (CMC), these surfactants can solubilize membrane components. The process is complex and depends on the specific detergent and membrane composition.

Studies using Brij surfactants, which are polyoxyethylene ethers of fatty alcohols and thus analogs of ethylene glycol monohexadecyl ether, reveal insights into membrane interactions. Detergents like Brij-98 can solubilize both the inner and outer leaflets of the erythrocyte membrane, creating detergent-resistant membranes (DRMs) that are considered physiologically relevant models for studying lipid rafts. nih.gov The interaction of surfactants with the lipid bilayer can create an asymmetric pressure, which may lead to the removal of lipids from one or both leaflets, resulting in membrane thinning or the formation of pores, allowing leakage of cellular contents. mdpi.com This ability to modulate membrane permeability is harnessed in drug delivery to enhance the passage of therapeutic agents across biological barriers. caymanchem.com

Table 2: Mechanisms of Membrane Interaction

| Mechanism | Description | Consequence |

|---|---|---|

| Lipid/Protein Extraction | Surfactant micelles extract lipid and protein components from the membrane bilayer. nih.gov | Formation of "holes" or defects in the membrane, leading to inactivation of enveloped viruses. nih.gov |

| Detergent-like Solubilization | Above the CMC, surfactants can fully or partially solubilize the membrane into mixed micelles. nih.gov | Disruption of membrane integrity and function; used to isolate membrane proteins. |

| Permeability Enhancement | Insertion of surfactant monomers into the lipid bilayer alters its structure and fluidity. nih.govcaymanchem.com | Increased permeability to drugs and other molecules, facilitating transdermal delivery. |

| Lipid Raft Modulation | Differential solubilization of membrane components can be used to isolate and study lipid rafts (membrane microdomains). nih.gov | Provides tools for studying membrane organization and cell signaling. |

Biochemical Assay Development and Enzymatic Studies

Ethylene glycol monohexadecyl ether is classified as a biochemical assay reagent. medchemexpress.com Its detergent properties are crucial for solubilizing lipids and membrane-bound proteins, making them accessible for study in aqueous environments.

A key application is in the development of mixed micellar assays. For instance, a similar compound, octaethylene glycol monododecyl ether (C12E8), was used to create a reliable spectrophotometric assay for lipoxygenase activity at neutral pH. nih.gov In this system, the enzyme's substrate, linoleic acid, is solubilized within the C12E8 micelles. This setup avoids turbidity issues associated with the fatty acid substrate and allows for the accurate determination of kinetic parameters like Kₘ and Vₘₐₓ. nih.gov The advantage of this system over others, like Tween 20, is that it does not interfere with the enzyme's activity and permits a more detailed investigation of the enzyme's lipid requirements. nih.gov

The interaction of non-ionic surfactants with specific enzymes is a critical area of research. One important enzyme family is the ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are ATPases that contribute to multidrug resistance (MDR) in cancer cells by pumping drugs out.

Studies on Brij surfactants have explored their potential to overcome MDR. These surfactants can increase the intracellular accumulation of chemotherapy drugs by interacting with P-gp. nih.gov The activity of P-gp is often measured by its ATPase activity, which can be stimulated by substrates and inhibitors. While some Brij surfactants were found to increase drug accumulation, they did not directly stimulate or inhibit the basal ATPase activity of P-gp in isolated membranes, suggesting their mechanism for overcoming MDR might be related to depleting intracellular ATP levels or other indirect effects rather than direct inhibition of the pump's enzymatic function. nih.gov

As mentioned previously, ethylene glycol ethers are instrumental in studying lipid-metabolizing enzymes like lipoxygenase. By creating mixed micelles of the surfactant and the lipid substrate, researchers can present the substrate to the enzyme in a controlled, biologically relevant manner, enabling detailed kinetic analysis. nih.gov

Environmental Fate and Ecotoxicological Research of Ethylene Glycol Monohaxadecyl Ether

Biodegradation Pathways and Kinetics in Various Environmental Compartments

Ethylene (B1197577) glycol monohexadecyl ether is considered to be readily biodegradable in both aerobic and anaerobic environments. santos.comsantos.com This biodegradability is a key factor in its environmental profile, preventing long-term persistence. santos.com Studies on linear alcohol ethoxylates have shown that homologues with C8 to C15 hydrocarbon chains are readily biodegradable. santos.com The rate and pathway of degradation can, however, differ based on the environmental conditions present.

Under aerobic conditions, the biodegradation of alcohol ethoxylates can proceed through two primary pathways acting simultaneously: central fission of the ether bond between the alkyl and ethoxylate chains, and oxidation of the terminal carbon of the alkyl chain (ω-oxidation) followed by subsequent shortening of the chain (β-oxidation). nih.gov The central cleavage results in the formation of the corresponding fatty alcohol and a polyethylene (B3416737) glycol (PEG) moiety. researchgate.net

In anaerobic environments, the degradation mechanism is different. The primary microbial attack involves the cleavage of the terminal ethoxy (EO) unit, which releases acetaldehyde and progressively shortens the ethoxylate chain. researchgate.net This process continues until the lipophilic alkyl moiety is reached. researchgate.net This sequential loss of ethoxylate groups is a widely reported pathway for AEs under anaerobic conditions. researchgate.net Studies in marine sediments have demonstrated that alcohol polyethoxylates can be effectively degraded under anaerobic conditions, with removal percentages reaching up to 99.7% over 169 days. nih.govdaneshyari.com The half-life for C12-C18 AE homologs in these conditions was estimated to be between 10 and 15 days. nih.gov

The biodegradation of ethylene glycol monohexadecyl ether results in the formation of various intermediate metabolites. In aerobic processes, the central fission pathway leads to the generation of polyethylene glycols (PEGs). researchgate.net Further degradation of both the alkyl and PEG moieties occurs, leading to the formation of carboxylated metabolites, including dicarboxylated PEGs. nih.gov

Studies analyzing the biodegradation of stearyl alcohol ethoxylate (a C18 variant) identified uncharged and carboxylated PEGs as the most prominent metabolites. nih.govasm.org The depolymerization of the hydrophilic PEG chain occurs through the stepwise cleavage of ether-bound ethylene oxide units. nih.govasm.org Ultimately, these intermediates are expected to be mineralized to carbon dioxide and water. caltech.edu Under anaerobic conditions, the primary metabolites are alcohol ethoxylates with shortened ethoxy chains. researchgate.net The stepwise degradation via acetaldehyde eventually leads to the formation of the parent alcohol. researchgate.netnih.gov

| Condition | Primary Degradation Pathway | Key Intermediate Metabolites |

|---|---|---|

| Aerobic | Central ether bond cleavage; ω- and β-oxidation of alkyl chain nih.gov | Polyethylene glycols (PEGs), Carboxylated PEGs nih.gov |

| Anaerobic | Stepwise cleavage of terminal ethoxy units researchgate.net | Shorter-chain alcohol ethoxylates, Acetaldehyde researchgate.net |

Abiotic Degradation Processes in the Environment

Beyond biological breakdown, abiotic processes contribute to the transformation of ethylene glycol monohexadecyl ether in the environment.

When released into the atmosphere, ethylene glycol ethers are subject to degradation through reaction with photochemically produced hydroxyl radicals (.OH). nih.govresearchgate.net This photo-oxidation is a significant fate process for these compounds in the air. researchgate.net The estimated atmospheric half-life for ethylene glycol as a result of this reaction is approximately 2 days. nih.govresearchgate.netresearchgate.net This rapid degradation prevents long-range atmospheric transport and accumulation. taylorfrancis.com The primary products of this oxidation are carbon dioxide and water, with formaldehyde identified as a key reaction intermediate. caltech.edu

Environmental Persistence and Bioaccumulation Potential

The environmental persistence of ethylene glycol monohexadecyl ether is low due to its high biodegradability. santos.comsantos.com Chemicals that are readily biodegradable are categorized as "Not Persistent" as their environmental half-life is significantly less than 60 days. santos.com

The potential for bioaccumulation is also considered low. santos.comsantos.com While some more hydrophobic alcohol ethoxylates show a moderate potential for bioaccumulation, they are known to be metabolized by aquatic organisms. heraproject.com This metabolic transformation rapidly eliminates the parent compound, preventing significant bioconcentration in tissues. heraproject.com Therefore, ethylene glycol monohexadecyl ether is not expected to accumulate in the food chain. mit.edu

| Environmental Parameter | Assessment | Supporting Evidence |

|---|---|---|

| Persistence | Low / Not Persistent | Readily biodegradable in aerobic and anaerobic conditions santos.comsantos.com |

| Bioaccumulation Potential | Low | Rapidly metabolized and eliminated by aquatic organisms heraproject.com |

Ecotoxicological Impact Assessments

Non-ionic surfactants as a class can be toxic to aquatic organisms. witpress.com The toxicity of alcohol ethoxylates is influenced by the length of both the hydrophobic alkyl chain and the hydrophilic ethoxylate chain. p2infohouse.org Generally, invertebrates are found to be somewhat more sensitive to AEs than fish and algae. santos.comsantos.com According to the European Community Environmental Legislation classification based on LC50 values, non-ionic surfactants are often classified as "toxic" to aquatic life, with LC50 values typically between 1.0 and 10 mg/L. witpress.com C10-C16 alcohol ethoxylates are noted to have low acute toxicity to aquatic life. puracy.com Ethylene glycol monohexyl ether, a shorter-chain analogue, is considered practically nontoxic to fish and other aquatic organisms on an acute basis, with LC50 values greater than 100 mg/L for the most sensitive species tested. mit.edu

| Organism Group | General Sensitivity to Alcohol Ethoxylates | Toxicity Classification (Typical Non-ionic Surfactants) |

|---|---|---|

| Invertebrates (e.g., Daphnia) | More sensitive than fish and algae santos.comsantos.com | Toxic (LC50: 1.0 - 10 mg/L) witpress.com |

| Fish | Less sensitive than invertebrates santos.comsantos.com | |

| Algae | Less sensitive than invertebrates santos.comsantos.com |

Acute and Chronic Toxicity to Aquatic Organisms and Ecosystems

Direct ecotoxicological data for ethylene glycol monohexadecyl ether is limited; therefore, the assessment often relies on data from structurally similar long-chain alcohol ethoxylates, particularly the C12-C16 range. These compounds are known to exhibit toxicity to aquatic organisms, with effects varying based on the alkyl chain length and the degree of ethoxylation.

Acute Toxicity: Acute toxicity is typically evaluated over a short period, such as 96 hours for fish and 48 hours for invertebrates. For alcohol ethoxylates, acute toxicity generally increases with the length of the alkyl chain and decreases with an increasing number of ethoxylate units. Studies on C12-C16 alcohol ethoxylates indicate that they can be acutely toxic to aquatic life santos.com. Invertebrates have been shown to be somewhat more sensitive to alcohol ethoxylates than fish and algae santos.com. Some sources classify C12-C16 alcohol ethoxylates as having very high acute toxicity to aquatic life ewg.org.

Chronic Toxicity: Chronic toxicity studies assess the effects of longer-term exposure on the survival, growth, and reproduction of aquatic organisms. Alcohol ethoxylates within the C12-C16 range are considered to have moderate chronic toxicity to aquatic life santos.com. The European Union Ecolabel program database indicates that C12-16 alcohol ethoxylates with 7 ethoxylate units have high chronic toxicity to aquatic life ewg.org. The chronic toxicity of alcohol ethoxylate homologs is a critical factor in determining their environmental risk.

The following table summarizes the general aquatic toxicity profile for C12-C16 alcohol ethoxylates, which is representative of the expected effects of ethylene glycol monohexadecyl ether.

| Toxicity Type | Organism Group | General Finding for C12-C16 Alcohol Ethoxylates |

| Acute | Fish, Invertebrates, Algae | Acutely toxic, with invertebrates being potentially more sensitive santos.com. Some classifications indicate very high acute toxicity ewg.org. |

| Chronic | Fish, Invertebrates, Algae | Moderate chronic toxicity santos.com. Some classifications indicate high chronic toxicity ewg.org. |

Environmental Risk Assessment Methodologies and Predicted No Effect Concentrations (PNECs)

The environmental risk assessment for alcohol ethoxylates like ethylene glycol monohexadecyl ether is a complex process due to their presence as mixtures of various alkyl chain lengths and degrees of ethoxylation erasm.orgnih.gov. A common approach involves assessing the entire group of alcohol ethoxylates and using data from representative molecules to predict the environmental impact.

Methodologies for risk assessment often integrate data on wastewater treatment plant monitoring, environmental fate, and ecotoxicity erasm.orgnih.gov. A key tool in this process is the use of Quantitative Structure-Activity Relationships (QSARs), which are models that predict the toxicity of a chemical based on its molecular structure heraproject.com. For alcohol ethoxylates, QSARs have been developed to normalize toxicity data across different homologs erasm.orgnih.gov.

Another important concept is the Species Sensitivity Distribution (SSD), which is a statistical model used to estimate the concentration of a chemical that will not adversely affect a certain percentage of species in an ecosystem erasm.orgnih.gov. This approach is used to derive a Predicted No Effect Concentration (PNEC), which is the concentration of a substance in the environment below which adverse effects on the ecosystem are not expected to occur.

For the group of C12-C16 alcohol ethoxylates, a freshwater trigger value of 0.14 mg/L has been established by the Australian and New Zealand Guidelines for Fresh and Marine Water Quality (ANZG) santos.com. This value was derived using data normalized to an average alkyl chain length of C13.3 and an ethoxylate number of 8.2, and it serves as a PNEC for this group of substances santos.com. A draft evaluation by the Australian government suggests a surface water PNEC of 28 µg/L for ethoxylated alcohols, derived from the ANZG guideline value with an additional assessment factor to account for moderate reliability .

Wastewater Treatment and Remediation Strategies for Glycol Ethers

Glycol ethers, including ethylene glycol monohexadecyl ether, are used in a variety of industrial and consumer products, leading to their presence in wastewater nih.gov. The effective removal of these compounds from wastewater is crucial to mitigate their potential environmental impact.

Alcohol ethoxylates, the broader category to which ethylene glycol monohexadecyl ether belongs, are generally considered to be readily biodegradable santos.compuracy.com. Conventional wastewater treatment plants (WWTPs) utilizing activated sludge processes can achieve high removal efficiencies for these surfactants, often exceeding 99% researchgate.net. The biodegradation of alcohol ethoxylates can occur through two primary pathways: the shortening of the ethoxylate chain and the oxidation of the alkyl chain researchgate.net.

However, high concentrations of non-ionic surfactants in wastewater can present challenges to the biological treatment process. These challenges include foaming and the deflocculation of mixed liquor suspended solids (MLSS), which can negatively impact the efficiency of the treatment plant tennessee.edu. Slug loads, or sudden high-concentration discharges, can be particularly problematic tennessee.edu.

For wastewaters with high concentrations of non-ionic surfactants that are resistant to biological treatment, other remediation strategies can be employed. Activated carbon adsorption has been shown to be a highly effective method for removing non-ionic surfactants from wastewater desotec.comresearchgate.net. This method is particularly effective for non-ionic surfactants, which exhibit high adsorbability researchgate.net. Nanofiltration is another potential technology for purifying wastewaters containing non-ionic surfactants, which can help reduce water consumption and enhance subsequent biological purification acs.org.

The following table summarizes the key aspects of wastewater treatment for glycol ethers and alcohol ethoxylates.

| Treatment Aspect | Description |

| Biodegradability | Alcohol ethoxylates are generally readily biodegradable in both aerobic and anaerobic conditions santos.compuracy.com. |

| Conventional Treatment | Activated sludge processes in WWTPs are effective, with removal rates often exceeding 99% researchgate.net. |

| Treatment Challenges | High concentrations can lead to foaming and deflocculation of activated sludge, impairing treatment efficiency tennessee.edu. |

| Advanced Treatment | Activated carbon adsorption is highly effective for removing non-ionic surfactants desotec.comresearchgate.net. Nanofiltration is a promising technology for water purification and reuse acs.org. |

Advanced Materials Science and Nanotechnology Applications of Ethylene Glycol Monohaxadecyl Ether

Role as a Surfactant in Nanomaterial Synthesis and Stabilization

The utility of ethylene (B1197577) glycol monohexadecyl ether in nanotechnology is primarily derived from its function as a surface-active agent. It spontaneously adsorbs at interfaces, reducing surface tension and preventing the aggregation of newly formed nanoparticles. This capability is crucial for controlling the size, shape, and long-term stability of nanomaterials during and after their synthesis.

In colloidal systems, maintaining the dispersion of nanoparticles is critical for their application. Ethylene glycol monohexadecyl ether and similar poly(ethylene glycol)-based surfactants provide excellent stabilization for nanoparticles.

One of the key mechanisms for this stabilization is the "stealth effect," which is particularly important in biological and complex media. When surfactants like PEG-hexadecyl ether coat a nanoparticle, the hydrophilic poly(ethylene glycol) chains form a protective layer on the particle's surface. This layer has been shown to reduce the unspecific adsorption of proteins. nih.gov Furthermore, studies on polystyrene nanoparticles stabilized with a PEG-based hexadecyl ether surfactant (Lutensol AT50) demonstrated that this coating not only reduces protein adsorption but also minimizes conformational changes in the proteins that do adsorb. nih.gov This is critical because denatured proteins on a nanoparticle surface can trigger an immune response or lead to particle aggregation. The deformation of the surfactant layer surrounding a nanoparticle is a major source of colloid stabilization. nih.gov By preventing both aggregation and undesirable biological interactions, the surfactant ensures the colloidal system remains stable and functional.

Application in Functional Materials Fabrication

Beyond stabilization, ethylene glycol monohexadecyl ether serves as a critical component in the fabrication of functional materials, where its properties can be leveraged to influence material structure and interfacial characteristics.

In the fabrication of high-performance solar cells, particularly perovskite solar cells (PSCs), the quality of the thin film layers is paramount. The interface between layers must be uniform and free of defects to ensure efficient charge transport and device stability. Non-ionic surfactants are used as additives in perovskite precursor inks to improve the quality of the deposited films. nih.govresearchgate.net

Table 1: Documented Effects of Surfactant Additives in Perovskite Solar Cell Fabrication

| Effect | Mechanism/Benefit | Reference |

|---|---|---|

| Improved Film Coverage | Reduces shrinkage of the precursor solution during drying, leading to a more uniform layer. | nih.govresearchgate.net |

| Reduced Pinholes | Stabilizes the ink during coating, preventing localized evaporation that causes voids. | researchgate.net |

| Larger Grain Size | Modifies the kinetics of crystallization, allowing larger, more ordered grains to form, which enhances light absorbance. | researchgate.net |

| Controlled Crystal Orientation | Influences the alignment of the perovskite crystals as they form, optimizing charge transport properties. | nih.gov |

| Reduced Surface Roughness | Creates a smoother film surface, leading to better contact and a more uniform interface with subsequent layers. | nih.gov |